molecular formula C23H17N3O2S B10899950 4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline

4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline

Cat. No.: B10899950
M. Wt: 399.5 g/mol
InChI Key: HDYSPHBDHVRZAY-KDMZAQNXSA-N
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Description

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the benzothiazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE is unique due to its combination of a benzothiazole ring with a nitrophenyl propenylidene moiety. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H17N3O2S

Molecular Weight

399.5 g/mol

IUPAC Name

(E)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C23H17N3O2S/c1-16-4-13-21-22(15-16)29-23(25-21)18-7-9-19(10-8-18)24-14-2-3-17-5-11-20(12-6-17)26(27)28/h2-15H,1H3/b3-2+,24-14?

InChI Key

HDYSPHBDHVRZAY-KDMZAQNXSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C/C=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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